1-(Naphthalen-1-yl)cyclopropan-1-ol

Description

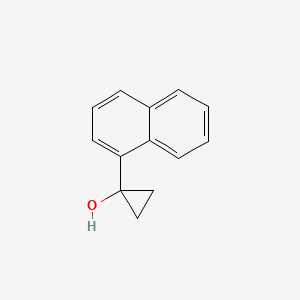

1-(Naphthalen-1-yl)cyclopropan-1-ol is a bicyclic alcohol featuring a naphthalene ring fused to a strained cyclopropanol moiety. The compound’s structure combines the aromaticity of naphthalene with the unique stereoelectronic properties of the cyclopropane ring, making it a subject of interest in organic synthesis and materials science.

Properties

Molecular Formula |

C13H12O |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1-naphthalen-1-ylcyclopropan-1-ol |

InChI |

InChI=1S/C13H12O/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9H2 |

InChI Key |

OAPLMTZWZRQFKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Naphthalen-1-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanone with naphthalene in the presence of a strong base, such as sodium hydride, followed by hydrolysis to yield the desired product. Another method involves the cyclopropanation of naphthalene using diazomethane or similar reagents, followed by oxidation to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation, while amines can be introduced using amination reagents.

Major Products

Oxidation: Naphthalen-1-ylcyclopropanone or naphthalen-1-ylcyclopropanoic acid.

Reduction: Naphthalen-1-ylcyclopropane.

Substitution: Naphthalen-1-ylcyclopropyl halides or naphthalen-1-ylcyclopropylamines.

Scientific Research Applications

1-(Naphthalen-1-yl)cyclopropan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the naphthalene moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate cellular signaling pathways, enzyme activity, and other biological processes.

Comparison with Similar Compounds

Naphthalen-1-ylmethanol (C₁₁H₁₀O)

- Structure : A primary alcohol with a hydroxymethyl group directly attached to the naphthalene ring.

- Crystallography : The molecule is nearly planar (all carbons within 0.03 Å of the mean plane), forming infinite hydrogen-bonded chains via O–H⋯O interactions .

- The planarity of naphthalen-1-ylmethanol may favor crystallization, whereas the cyclopropane in the target compound could disrupt stacking interactions.

2-(Naphthalen-1-yl)propan-1-ol (C₁₃H₁₄O)

- Synthesis : Prepared via iron-catalyzed β-C(sp³)-methylation of alcohols .

- Structure : A secondary alcohol with a three-carbon chain linking the naphthalene ring to the hydroxyl group.

- Comparison : The linear chain introduces conformational flexibility, contrasting with the rigid cyclopropane in 1-(Naphthalen-1-yl)cyclopropan-1-ol. This flexibility may influence solubility and reactivity in synthetic pathways.

Cyclopropanol Derivatives with Aromatic Substituents

1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol (C₉H₈ClFO)

1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol (C₉H₇BrFO)

1-(propan-2-yl)cyclopropan-1-ol (C₆H₁₂O)

- Molecular Weight : 100.16 g/mol .

- Structure : A simpler analog with an isopropyl group, lacking aromaticity.

Heterocyclic and Ester Derivatives

1-(Naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

1-(Naphthalen-1-yl)ethyl acetate

- Utility : Ester derivatives often improve bioavailability or volatility in drug formulations.

Key Comparative Data

*Estimated based on molecular formula C₁₃H₁₂O.

Research Findings and Implications

- Crystallography: Naphthalene-containing alcohols like naphthalen-1-ylmethanol exhibit strong intermolecular hydrogen bonding, a feature likely shared by this compound but modulated by cyclopropane-induced strain .

- Pharmacological Potential: Halogenated analogs (e.g., 1-(4-bromo-2-fluorophenyl)cyclopropan-1-ol) suggest that introducing electronegative groups could enhance binding affinity in drug design, a strategy applicable to the naphthalene derivative .

Biological Activity

1-(Naphthalen-1-yl)cyclopropan-1-ol is an organic compound featuring a cyclopropanol functional group attached to a naphthalene moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is CHO, and its structural characteristics allow for various interactions within biological systems, including potential therapeutic applications.

The compound exhibits notable chemical reactivity due to the presence of both the cyclopropane and naphthalene components. Its interactions can be attributed to the aromatic stability provided by the naphthalene ring and the reactive nature of the cyclopropanol group.

Biological Activity Overview

Research indicates that this compound may interact with several biological targets, demonstrating potential antimicrobial, antiviral, and neuroprotective properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, with results indicating varying degrees of efficacy.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that the compound could be further explored for its potential as an antimicrobial agent in clinical settings .

Antiviral Properties

In vitro studies have indicated that this compound may exhibit antiviral activity against certain viruses. Specifically, it has shown promise in inhibiting viral replication in cell cultures infected with influenza virus. The mechanism appears to involve interference with viral entry or replication processes, although further research is needed to elucidate the exact pathways involved .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, administration of this compound has been associated with reduced neuronal damage and improved cognitive function. This effect may be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies

Several case studies have documented the effects of this compound in specific experimental conditions:

- Study on Neurodegeneration : In a rodent model of Alzheimer's disease, treatment with this compound resulted in significant improvements in memory retention and a reduction in amyloid plaque formation .

- Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated that a formulation containing this compound led to a marked decrease in infection rates compared to a placebo group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.